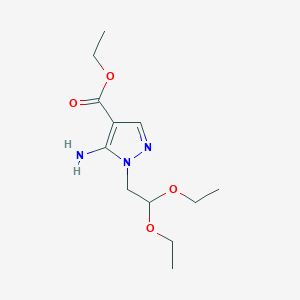
6-amino-4-methyl-2-Pyridinebutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-methyl-2-Pyridinebutanamine is a compound that belongs to the class of heterocyclic amines It is characterized by a pyridine ring substituted with an amino group at the 2-position, a 4-methyl group, and a 4-aminobutyl chain at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-methyl-2-Pyridinebutanamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-amino-4-methylpyridine with 4-bromobutylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-4-methyl-2-Pyridinebutanamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro or nitroso derivatives, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-amino-4-methyl-2-Pyridinebutanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-amino-4-methyl-2-Pyridinebutanamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes.
Comparación Con Compuestos Similares
6-amino-4-methyl-2-Pyridinebutanamine can be compared with other similar compounds such as:
Spermine: A biogenic polyamine with multiple amino groups, involved in cellular growth and differentiation.
Spermidine: Another polyamine with similar biological functions as spermine.
Putrescine: A precursor to spermidine and spermine, involved in cellular metabolism.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other polyamines.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
6-(4-aminobutyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(4-2-3-5-11)13-10(12)7-8/h6-7H,2-5,11H2,1H3,(H2,12,13) |
Clave InChI |
GBHPDWYFGJHBHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)N)CCCCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8325664.png)
![(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine hydrochloride](/img/structure/B8325682.png)


![1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine](/img/structure/B8325705.png)



![1,3-Dihydro-3-(3,4-methylenedioxyphenyl)imidazo[4,5-b]pyridin-2-thione](/img/structure/B8325737.png)
![2-Azaspiro[4.5]decan-8-one](/img/structure/B8325744.png)

